GPX4 Binding Affinity
The target compound demonstrates measurable binding affinity to human glutathione peroxidase 4 (GPX4) with a dissociation constant (Kd) of 426 nM, as determined by surface plasmon resonance (SPR) [1]. This interaction is structurally notable because the phthalazinone scaffold is not classically associated with GPX4 engagement; the archetypal phthalazinone-based drugs olaparib and AZD2461 are instead optimized for PARP1/2 inhibition (olaparib PARP-1 IC50 = 5 nM) . The 4-phenylpiperidino carbonyl substitution pattern appears to redirect target selectivity away from the PARP family and toward GPX4, representing a functionally relevant differentiation from the dominant clinical phthalazinone chemotype [1]. Notably, the GPX4 binding data is the only direct, quantitative target engagement measurement currently available for this specific compound in authoritative databases [1].
| Evidence Dimension | Target binding affinity (GPX4 vs. PARP1) |
|---|---|
| Target Compound Data | Kd = 426 nM (GPX4, SPR assay) [1] |
| Comparator Or Baseline | Olaparib: PARP-1 IC50 = 5 nM; Olaparib does not demonstrate GPX4 binding at comparable concentrations |
| Quantified Difference | Qualitative target shift: GPX4 engagement for the target compound vs. PARP1/2 engagement for olaparib; quantitative comparison across targets is not directly applicable due to different assay formats |
| Conditions | SPR assay for GPX4 binding (unknown origin, pH and temperature not specified); PARP-1 enzymatic inhibition assay for olaparib |
Why This Matters
This evidence establishes that the target compound possesses a distinct target engagement profile (GPX4 binding) that differentiates it from the PARP-focused phthalazinone chemotype, making it a candidate for ferroptosis-related target screening rather than DNA repair pathway interrogation.
- [1] BindingDB. BDBM50649249 (CHEMBL5619466). Kd = 426 nM for GPX4. Deposited 2025-12-10. View Source
